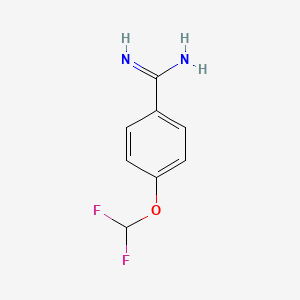

4-(Difluoromethoxy)benzimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2N2O |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

4-(difluoromethoxy)benzenecarboximidamide |

InChI |

InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H3,11,12) |

InChI Key |

BXPAORVORHCUJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethoxy Benzimidamide and Analogs

Classical and Contemporary Approaches to Benzamidine (B55565) Synthesis

The synthesis of the benzamidine core is a well-established area of organic chemistry, with several reliable methods at the chemist's disposal. These range from historical name reactions to more recent catalytic innovations.

The most direct and common starting point for the synthesis of benzamidines is the corresponding benzonitrile (B105546).

One of the oldest and most well-known methods is the Pinner reaction . This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol (e.g., methanol (B129727) or ethanol) to form an imidate salt, known as a Pinner salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine leads to the desired amidine. google.com For instance, benzonitrile can react with methanol and anhydrous hydrogen chloride to yield a benzimide methyl ester hydrochloride, which is then ammonolyzed to produce benzamidine hydrochloride. google.com

More contemporary approaches often seek to achieve this transformation under milder conditions. For example, 2,2,2-trifluoro- and trichloroethyl imidates, which are readily prepared from a nitrile and a trihaloethanol with an acid catalyst, serve as excellent reagents for preparing amidines under gentle reaction conditions. organic-chemistry.org Additionally, catalyst-free hydroamination of certain activated nitriles, such as N,N-disulfonyl ynamides, with amines can also produce the corresponding amidines. organic-chemistry.org Nickel(0) catalysts have been employed to facilitate the addition of methanol to N-heterocyclic nitriles, forming a methyl imidate which can then react with amines to afford amidines in an atom-economical process. acs.org

An alternative and highly versatile pathway to benzamidines proceeds through an amidoxime (B1450833) intermediate. nih.gov This method is particularly valuable as amidoximes can serve as prodrugs for amidines, potentially improving bioavailability. nih.govnih.gov

The synthesis begins with the reaction of a nitrile, such as a benzonitrile derivative, with hydroxylamine (B1172632) hydrochloride. google.comnih.gov This addition reaction, often carried out in the presence of a base like potassium tert-butoxide or an acid-binding agent, converts the cyano group into an N-hydroxyamidine, or amidoxime. google.comnih.gov These intermediates are typically stable and can be isolated. nih.gov

The amidoxime is then converted to the final amidine through a reduction step, which removes the hydroxyl group. This transformation is detailed in the following section on catalytic hydrogenation. This two-step sequence is a reliable method for producing benzamidines from benzonitriles. capes.gov.brtandfonline.com

Catalytic hydrogenation is the key step for converting amidoxime intermediates into the final amidine products. This reduction is a clean and efficient method that avoids the use of stoichiometric reducing agents. capes.gov.brtandfonline.com

The process typically involves treating the amidoxime with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. capes.gov.brtandfonline.com The reaction is often conducted in a solvent mixture, such as acetic acid and acetic anhydride, which can facilitate the reaction and lead to good yields of the desired benzamidine. capes.gov.brtandfonline.com The hydrogenation of the C=N bond and the hydrogenolysis of the N-O bond occur to furnish the amidine. While this method is effective for amidoximes, catalytic hydrogenation is also a broader technique used for reducing various functional groups, including thioesters, thiocarbamates, and thioamides, using specialized ruthenium catalysts. escholarship.orgresearchgate.net For related structures, catalytic hydrogenation in the presence of metal catalysts like palladium can also be used to reduce cyanopyridine derivatives to their corresponding aminomethylpyridines. google.com

Strategies for Incorporating the Difluoromethoxy Group

The introduction of the difluoromethoxy (-OCHF₂) group is critical for synthesizing the target compound. This moiety can be introduced either by building from a pre-functionalized precursor or by direct fluorination of a suitable aromatic substrate.

A common strategy involves starting with a commercially available or readily synthesized phenyl compound that already contains the desired functional group for conversion into a benzamidine, most notably a nitrile or an aldehyde. The key step is the difluoromethylation of a phenolic hydroxyl group.

For example, 4-hydroxybenzonitrile (B152051) or 4-hydroxybenzaldehyde (B117250) can serve as the starting material. google.com The phenolic -OH group is converted to the -OCHF₂ group. A widely used method for this transformation is the reaction with sodium chlorodifluoroacetate (ClCF₂COONa) in a suitable solvent like DMF, often with added water. orgsyn.org This reagent serves as a precursor to difluorocarbene (:CF₂), which inserts into the O-H bond of the phenol (B47542). orgsyn.orgrsc.orgrsc.org This approach provides a quick and facile route to aryl difluoromethyl ethers from phenols. orgsyn.org Another reagent used for this purpose is a stable S-(difluoromethyl)sulfonium salt, which also acts as a difluorocarbene precursor and reacts well with phenols in the presence of a base like lithium hydroxide. acs.org

Once the key intermediate, such as 4-(difluoromethoxy)benzonitrile (B1301626), is synthesized, it can be converted to 4-(Difluoromethoxy)benzimidamide using the nitrile-based or amidoxime-based methods described in section 2.1.

| Starting Material | Reagent | Product |

| 4-Hydroxybenzonitrile | Sodium Chlorodifluoroacetate | 4-(Difluoromethoxy)benzonitrile |

| 4-Hydroxybenzaldehyde | S-(Difluoromethyl)sulfonium Salt | 4-(Difluoromethoxy)benzaldehyde |

| 4-Aminophenol | (Difluoromethyl)triflate | 4-(Difluoromethoxy)aniline (B1299965) |

Direct fluorination methods aim to install the difluoromethoxy group onto a phenol in one step. These modern methods often rely on the generation of difluorocarbene (:CF₂) as a highly reactive intermediate. rsc.orgrsc.org

The reaction using sodium chlorodifluoroacetate is a prime example of this approach. orgsyn.orgrsc.orgrsc.org The process is believed to occur through the initial O-difluoromethylation of the phenol. rsc.orgrsc.org This method is attractive due to the use of a stable, non-toxic carbene source. orgsyn.org

Another powerful reagent for direct difluoromethylation is difluoromethyltriflate, which can react with phenols at room temperature with high functional group tolerance. berkeley.edu This allows for the rapid synthesis of difluoromethyl ethers. The general mechanism for many of these reagents involves the generation of difluorocarbene, which then reacts with the phenoxide ion formed by deprotonation of the phenol. orgsyn.orgacs.org

| Reagent | Precursor Type | Key Features |

| Sodium Chlorodifluoroacetate | Phenol | Stable, non-toxic difluorocarbene source. orgsyn.org |

| S-(Difluoromethyl)sulfonium Salt | Phenol | Bench-stable salt, good to excellent yields. acs.org |

| Difluoromethyltriflate | Phenol | Reaction occurs in minutes at room temperature. berkeley.edu |

O-Difluoromethylation of Phenolic Precursors

The introduction of the difluoromethoxy (–OCHF₂) group onto a phenolic ring is a critical step in the synthesis of this compound. A common and logical precursor for this transformation is 4-hydroxybenzonitrile, which possesses the necessary aromatic nitrile group that can be subsequently converted to the imidamide. The O-difluoromethylation of phenols can be achieved through various methods, often involving the generation of a difluorocarbene intermediate. orgsyn.orgnih.govgoogle.com

One prevalent method utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene source. orgsyn.orgorgsyn.org Under thermal conditions, this reagent decarboxylates to generate difluorocarbene (:CF₂), which is then trapped by a phenoxide to form the desired aryl difluoromethyl ether. orgsyn.org The reaction is typically performed in the presence of a base to deprotonate the phenol.

Another modern approach employs difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent. nih.govresearchgate.net This method offers rapid reaction times at room temperature and demonstrates broad functional group tolerance. nih.govresearchgate.net The mechanism is also believed to proceed through a difluorocarbene intermediate, which is attacked by the phenolate (B1203915) nucleophile. nih.govgoogle.com The versatility of this method allows for one-pot procedures where aryl boronic acids or aryl halides are first converted to the corresponding phenols in situ and then difluoromethylated. nih.gov

| Reagent | Precursor Example | Conditions | Key Features |

| Sodium Chlorodifluoroacetate | 4-Hydroxybenzonitrile | Base, heat | Readily available, stable reagent. orgsyn.orgorgsyn.org |

| Difluoromethyltriflate (HCF₂OTf) | 4-Hydroxybenzonitrile | Base, room temperature | Fast reaction, high functional group tolerance, non-ozone-depleting. nih.govresearchgate.net |

| Chlorodifluoromethane (HCClF₂) | 4-Hydroxybenzonitrile | Base, high pressure | Gaseous reagent, handling can be challenging. nih.gov |

Novel Synthetic Routes and Methodological Innovations

Recent advances in synthetic chemistry offer innovative approaches that could be applied to the synthesis of this compound and its analogs, focusing on efficiency, sustainability, and molecular diversity.

Ionic Liquid-Supported Catalysis in Benzamidine Synthesis

Ionic liquids (ILs) have emerged as green and reusable catalysts and reaction media for a variety of organic transformations. nih.gov While direct literature on the use of ionic liquids for the synthesis of this compound is scarce, their application in related syntheses suggests high potential. For instance, Brønsted acidic ionic liquids have been effectively used to catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones, demonstrating their utility in heterocyclic synthesis. orgsyn.org Similarly, basic ionic liquids have been employed for the synthesis of 2-amino-2-chromenes. nih.gov

In the context of benzamidine synthesis, which can be achieved from the corresponding nitrile, ionic liquids could play multiple roles. For example, in the synthesis of benzonitriles from aldehydes, specific ionic liquids have acted as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recycling. uss.cl A plausible application would be the use of a polymer-supported benzimidazolium-based ionic liquid as a recyclable Brønsted acid catalyst to facilitate the conversion of 4-(difluoromethoxy)benzonitrile to the target benzimidamide. orgsyn.org

Chemoselective Fluorination Techniques

Chemoselective fluorination is paramount in the synthesis of fluorinated organic molecules. In the context of this compound, the key transformation is the selective O-difluoromethylation of a phenolic precursor over other potentially reactive functional groups. Modern methods using reagents like difluoromethyltriflate (HCF₂OTf) have shown excellent chemoselectivity. nih.govresearchgate.net For instance, the difluoromethylation of thiophenols and phenols can be performed chemoselectively in the presence of amines. researchgate.net This is particularly relevant as the benzamidine moiety itself contains amine functionalities that could potentially react. The synthesis would therefore proceed by introducing the difluoromethoxy group onto 4-hydroxybenzonitrile before the conversion of the nitrile to the benzamidine, thus avoiding unwanted side reactions with the final functional group.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single synthetic step. orgsyn.orgresearchgate.net They are highly convergent and atom-economical, making them attractive for creating libraries of structurally diverse compounds. researchgate.net While a direct MCR synthesis of this compound is not reported, the principles of MCRs can be applied to generate a wide array of its analogs.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for creating substituted heterocyclic scaffolds. researchgate.net For instance, an MCR strategy could be envisioned where an aldehyde, an amine, a carboxylic acid, and an isocyanide are combined. By using a precursor containing the 4-(difluoromethoxy)phenyl moiety as one of the components, a diverse range of complex molecules bearing this key structural feature could be rapidly assembled. These MCRs have been successfully used to generate libraries of other N-heterocycles like benzodiazepines. google.comorgsyn.org

Derivatization Strategies for this compound

The functional groups of this compound, particularly the benzamidine moiety, offer opportunities for further chemical modification to explore structure-activity relationships or to modulate physicochemical properties.

Functional Group Transformations on the Benzamidine Moiety

The benzamidine functional group, C₆H₅C(=NH)NH₂, contains two nitrogen atoms with different reactivity, allowing for a range of functional group transformations. wikipedia.org

N-Acylation: The primary amine of the benzamidine can be selectively acylated under appropriate conditions. mdpi.com Acylation can be achieved using acylating agents like acyl chlorides or anhydrides. youtube.com The amide bond is a crucial functional group in many pharmaceutical compounds, and its introduction can significantly alter the biological activity and pharmacokinetic profile of the parent molecule. mdpi.com For example, N-acylation of amines can be efficiently carried out in water using benzotriazole (B28993) chemistry, offering a greener alternative to traditional methods. mdpi.com

Cyclization Reactions: The benzamidine moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

Imidazoles: Condensation of benzamidines with α-haloketones is a known route to synthesize 2,4-disubstituted imidazoles. wikipedia.org

Quinazolines: Benzamidines can undergo cyclization reactions to form quinazoline (B50416) derivatives. For example, a metal-free tandem C-H/N-H bond functionalization has been reported for the synthesis of 2-aryl quinazolines from benzamidines. researchgate.net

Triazines: Benzamidines have been shown to react with 1,2,3-triazines and 1,2,3,5-tetrazines to form new triazine products through a sequence of addition, elimination, and cyclization steps. nih.gov

These transformations allow for the structural elaboration of the this compound core, providing access to a wide range of derivatives with potentially new biological properties.

| Transformation | Reagent/Condition | Product Type |

| N-Acylation | Acyl chloride, base | N-Acylbenzamidine |

| Cyclization | α-Haloketone | 2,4-Disubstituted imidazole |

| Cyclization | α-Keto acid, blue LED | 2-Aryl quinazoline |

| Cyclization | 1,2,3,5-Tetrazine | Substituted triazine |

Modification of the Difluoromethoxy-Substituted Phenyl Ring

The functionalization of the phenyl ring bearing the difluoromethoxy group is a key strategy for creating diverse analogs. These modifications can influence the electronic properties, solubility, and biological activity of the final compounds. A common precursor for these modifications is 4-difluoromethoxy-aniline or a related derivative.

One established method involves electrophilic substitution reactions on the activated phenyl ring. For instance, the synthesis of intermediates often begins with precursors like N-(4-difluoromethoxy-2-nitro)phenyl)-acetamide. This compound can be synthesized and subsequently modified. The nitro group, in this case, serves as a handle for further chemical transformations.

A typical reaction sequence involves the following steps:

Nitration: Introduction of a nitro group onto the difluoromethoxy-substituted phenyl ring.

Reduction: The nitro group can be reduced to an amine, providing a point for further derivatization. For example, 4-Difluoromethoxy-2-nitroaniline can be produced with a high yield. googleapis.com

These foundational reactions allow for the strategic placement of various substituents on the phenyl ring, enabling the synthesis of a wide array of analogs. The table below outlines a representative transformation for modifying the phenyl ring.

Table 1: Representative Transformation of a Difluoromethoxy-Substituted Phenyl Intermediate

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-difluoromethoxy-2-nitro)phenyl)-acetamide | Analogous to Example 24(b) | 4-Difluoromethoxy-2-nitroaniline | 96% | googleapis.com |

Introduction of Heterocyclic Systems for Scaffold Expansion

Expanding the molecular scaffold by introducing heterocyclic systems is a widely used strategy in drug discovery to explore new chemical space and improve pharmacological properties. nih.gov For difluoromethoxy-substituted benzimidazoles, this approach has led to the development of novel compounds with potential biological activities.

A key intermediate for these syntheses is 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. researchgate.net This compound serves as a versatile building block that can be coupled with various heterocyclic moieties. One documented method involves a multi-step synthesis to produce tetrazolo[1,5-a]quinoline (B14009986) derivatives. The synthesis begins with substituted 2-chloroquinoline-3-carbaldehydes, which undergo a series of transformations including treatment with sodium azide, reduction, and chlorination, before the final coupling with the 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol intermediate. researchgate.net

The general scheme for this scaffold expansion is as follows:

Synthesis of a reactive heterocyclic halide, for example, from a corresponding alcohol.

Coupling of the heterocyclic halide with the thiol group of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol.

This methodology allows for the creation of a diverse library of compounds by varying the substituents on the quinoline (B57606) ring. researchgate.net The incorporation of heterocyclic systems like quinazoline and triazole is noted as a favorable strategy, as these moieties are present in many FDA-approved drugs, suggesting good potential for druggability. nih.gov

Another approach involves the synthesis of benzimidazole-based thiosemicarbazides. nih.gov In this method, an intermediate like 4-(((1H-benzimidazole-2-yl)thio)methyl)benzohydrazide is treated with various substituted isothiocyanates to yield the final products. nih.gov While not containing the difluoromethoxy group, this research highlights a versatile method for scaffold expansion applicable to related core structures.

Table 2: Example of Heterocyclic Scaffold Expansion

| Core Intermediate | Coupling Partner Precursor | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | Substituted tetrazolo[1,5-a]quinoline-4-methylchloride | 4-((5-(Difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a]quinolines | researchgate.net |

Compound Reference Table

Reactivity and Reaction Pathways of 4 Difluoromethoxy Benzimidamide

Reactivity of the Benzimidamide Functional Group

The benzimidamide functional group, C₆H₅C(NH)NH₂, is the simplest aryl amidine and is known for its versatile reactivity. wikipedia.orgnih.gov It can participate in a variety of chemical transformations, making it a valuable synthon in organic chemistry.

Nucleophilic and Electrophilic Transformations

The amidine group contains both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the central carbon atom can be susceptible to nucleophilic attack, particularly when protonated or activated. This dual reactivity allows for a range of transformations.

Nucleophilic Character : The nitrogen atoms of the amidine can attack various electrophiles. khanacademy.org This reactivity is fundamental to many of the cyclization reactions discussed below.

Electrophilic Character : The central carbon of the amidine can be attacked by nucleophiles. youtube.com This is often observed in reactions where the amidine is part of a larger, more complex molecule.

Cyclocondensation Reactions with Carbonyl Compounds

Benzimidamides readily undergo cyclocondensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form a diverse array of heterocyclic structures. researchgate.netdocumentsdelivered.comnih.gov These reactions are often catalyzed by acids and proceed through the initial nucleophilic attack of an amidine nitrogen atom on the carbonyl carbon.

For instance, the reaction of o-phenylenediamines with aldehydes can selectively produce 1,2-disubstituted benzimidazoles, with the reaction pathway being influenced by the electronic nature of the aldehyde. beilstein-journals.org Electron-rich aldehydes tend to favor the formation of double-condensation products. beilstein-journals.org Similarly, the condensation of 2-aminobenzohydrazide with aldehydes and ketones can yield hydrazones and quinazoline (B50416) derivatives, respectively. researchgate.net

Formation of Nitrogen-Containing Heterocycles from Amidines

Amidines are widely recognized as valuable precursors for the synthesis of a broad spectrum of nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org This is a cornerstone of medicinal and materials chemistry due to the prevalence of these ring systems in biologically active molecules and functional materials. mdpi.com

The inherent reactivity of the amidine functional group allows it to be a key building block in the construction of heterocycles such as:

Pyrimidines

Imidazoles wikipedia.org

1,2,4-Triazoles rsc.org

1,3,5-Triazines rsc.orgorganic-chemistry.org

Benzimidazoles beilstein-journals.orgrsc.orgrsc.orgbohrium.com

Quinazolines rsc.org

The synthesis of these heterocycles often involves the cyclocondensation of the amidine with a suitable bifunctional electrophile. For example, the reaction of amidrazones with α-haloesters leads to the formation of 1,2,4-triazin-6-ones. researchgate.net

Transformations Involving the Difluoromethoxy Arene System

The difluoromethoxy group (-OCF₂H) attached to the benzene (B151609) ring significantly influences the reactivity of the aromatic system and possesses its own characteristic chemical properties.

Aromatic Substitution Reactions

The difluoromethoxy group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. msu.eduuomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.comyoutube.comnih.gov However, due to the strong electron-withdrawing nature of the two fluorine atoms, it deactivates the aromatic ring towards electrophilic attack. This deactivation means that harsher reaction conditions may be required for substitutions compared to benzene itself. msu.edu

Conversely, the electron-withdrawing nature of the difluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly when other strongly electron-withdrawing groups are present on the ring. youtube.commasterorganicchemistry.comyoutube.com

Stability and Reactivity of the Fluorinated Ether Linkage

However, under certain harsh acidic or basic conditions, cleavage of the ether linkage can occur. rsc.org The presence of the two fluorine atoms can also influence the acidity of the hydrogen atom in the -OCF₂H group, making it susceptible to deprotonation by strong bases, which can lead to further transformations. acs.org

Biological Activity and Molecular Interactions of 4 Difluoromethoxy Benzimidamide Derivatives in Research

Enzyme Inhibition Studies

The ability of small molecules to modulate enzyme activity is a cornerstone of modern drug discovery. Derivatives of 4-(Difluoromethoxy)benzimidamide have been investigated for their potential to inhibit specific enzymes, a process that involves detailed mechanistic characterization and the determination of key kinetic parameters.

The interaction between an inhibitor and an enzyme can occur through various mechanisms, which dictate the inhibitor's effect on enzyme kinetics. For derivatives of this compound, several modes of inhibition have been characterized. These include:

Competitive Inhibition : In this mode, the inhibitor molecule is structurally similar to the enzyme's natural substrate and binds to the active site, thereby preventing the substrate from binding.

Non-competitive Inhibition : Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

Mixed Inhibition : This is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. researchgate.net

Irreversible Inhibition : In some cases, an inhibitor may form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its activity. This is also known as mechanism-based inhibition. nih.govnih.gov

The specific mechanism of inhibition for a given this compound derivative is dependent on its unique structural features and the architecture of the target enzyme's active or allosteric sites. Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors.

Research into the biological activities of benzimidazole (B57391) derivatives, the structural class to which this compound belongs, has identified several key enzyme targets. researchgate.net These include:

Cytochrome P450 (P450) Enzymes : This superfamily of heme-containing monooxygenases plays a critical role in the metabolism of a wide array of endogenous and exogenous compounds. Inhibition of specific P450 isoforms, such as CYP3A4, by small molecules can have significant implications for drug-drug interactions. nih.govnih.gov Studies have shown that certain derivatives can act as potent inhibitors of P450 enzymes, sometimes through the formation of a metabolite-P450 complex. nih.gov

Dihydrofolate Reductase (DHFR) : DHFR is an essential enzyme in the synthesis of DNA, RNA, and certain amino acids. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in cellular metabolism. nih.gov As rapidly dividing cells have a high demand for these building blocks, DHFR has become a well-established target for anticancer and antimicrobial agents. nih.govnih.govwikipedia.org Benzimidazole-containing compounds have been explored as potential DHFR inhibitors. mdpi.com

The identification of these and other enzyme targets provides a foundation for the potential therapeutic applications of this compound derivatives.

To quantify the potency of an enzyme inhibitor, several key parameters are determined through kinetic studies. These include:

IC50 (Half-maximal inhibitory concentration) : This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. nih.gov While widely used, the IC50 value can be influenced by experimental parameters such as substrate concentration.

Ki (Inhibition constant) : The Ki is a more fundamental measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex. nih.gov A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. The relationship between IC50 and Ki can be complex and depends on the mechanism of inhibition. nih.gov

Kinetic analyses provide valuable data for comparing the potency of different inhibitors and for understanding their structure-activity relationships (SAR). The following table presents hypothetical inhibition data for illustrative purposes.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Derivative A | CYP3A4 | 2.5 | 0.5 | Competitive |

| Derivative B | DHFR | 0.8 | 0.15 | Non-competitive |

| Derivative C | CYP2D6 | 10.2 | 3.1 | Mixed |

This table contains illustrative data and does not represent actual experimental results.

Receptor Binding Profiling and Ligand-Receptor Interactions

In addition to enzyme inhibition, this compound derivatives may exert their biological effects by interacting with specific cellular receptors. Characterizing these ligand-receptor interactions is crucial for understanding their pharmacological profiles.

Determining the affinity and selectivity of a compound for a particular receptor is a critical step in drug discovery. Radioligand binding assays are a gold standard for this purpose due to their sensitivity and robustness. giffordbioscience.com These assays typically involve:

Competitive Binding Assays : A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com By measuring the displacement of the radioligand, the affinity (expressed as Ki) of the test compound for the receptor can be determined. giffordbioscience.com

Saturation Binding Assays : These assays use increasing concentrations of a radioligand to determine the total number of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov

Kinetic Binding Assays : These experiments measure the rates at which a radioligand associates with and dissociates from its receptor, providing further insight into the binding mechanism. giffordbioscience.comsygnaturediscovery.com

The data obtained from these assays are essential for constructing a receptor binding profile for a given compound, which helps to predict its potential therapeutic effects and off-target liabilities. nih.gov

Allosteric modulation represents a sophisticated mechanism of receptor regulation where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand. nih.govnih.gov

The characterization of allosteric modulators involves demonstrating that they:

Bind to a site different from the orthosteric site.

Modulate the binding or signaling of an orthosteric ligand in a non-competitive manner.

Exhibit "probe dependence," meaning their modulatory effects can vary depending on the specific orthosteric ligand used.

Allosteric modulators offer several potential advantages over traditional orthosteric ligands, including greater subtype selectivity and a ceiling effect that may improve their safety profile. nih.gov The investigation of this compound derivatives as potential allosteric modulators is an active area of research.

Investigation of Binding Sites and Modes (e.g., Dopaminergic Receptors, P2X7 Receptor)

The P2X7 receptor (P2X7R), a ligand-gated ion channel activated by ATP, has been a significant focus of investigation for its role in inflammatory processes. nih.govnih.gov Structurally diverse antagonists, primarily negative allosteric modulators, have been developed to target this receptor. nih.gov Research has successfully mapped the binding sites of several P2X7R-selective antagonists, identifying a known allosteric binding pocket located at the interface between two subunits. nih.gov This site is proximate to, but distinct from, the ATP binding site. nih.govresearchgate.net

Studies using chimeras and point mutations have been instrumental in elucidating these binding interactions. For a range of antagonists, including ZINC58368839 and AZ11645373, the binding mode involves this intersubunit allosteric pocket. nih.gov Larger antagonists like brilliant blue G and KN-62 appear to have an overlapping but distinct binding mode that also involves the central upper vestibule of the receptor. nih.gov The identification of "signature mutants" such as F88A, T90V, D92A, F103A, and V312A has helped characterize the specific binding modes of different antagonists. nih.gov These molecular investigations are crucial as the P2X7 receptor is implicated in cellular responses to disease and trauma, making it a significant therapeutic target. nih.govnih.gov

Table 1: Investigated P2X7 Receptor Antagonists and Their Binding Sites

| Antagonist | Binding Site Characteristics | Key Findings | Citations |

|---|---|---|---|

| AZ11645373 | Intersubunit allosteric pocket, distinct from ATP binding site. | Binding model is consistent with mutation effects and explains species-specific sensitivity differences (human vs. rat). | nih.gov |

| ZINC58368839 | Similar binding mode to AZ11645373 within the intersubunit allosteric pocket. | Effects on "signature mutants" (F88A, T90V, etc.) confirm its binding location. | nih.gov |

| Brilliant Blue G | Overlapping but distinct site involving the central upper vestibule and the intersubunit allosteric pocket. | Larger size likely contributes to a more complex binding interaction compared to smaller antagonists. | nih.gov |

| KN-62 | Overlapping but distinct site involving the central upper vestibule and the intersubunit allosteric pocket. | Similar to Brilliant Blue G, its larger structure influences its binding mode. | nih.gov |

| GW791343 | Allosteric site. | Exhibits negative allosteric effects at the human P2X7R but is a positive allosteric modulator at the rat receptor. | researchgate.net |

Modulation of Biological Pathways

Investigation of Inflammatory Response Pathways

Derivatives of this compound and related heterocyclic compounds are being investigated for their ability to modulate key inflammatory pathways. A primary mechanism of action is through the antagonism of the P2X7 receptor, which is a crucial mediator in inflammation. nih.gov The activation of P2X7R is known to trigger downstream inflammatory cascades, including the activation of the NLRP3 inflammasome, a multi-protein complex critical for processing pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.net Therefore, inhibiting P2X7R can disrupt this activation sequence.

Research into other heterocyclic structures has revealed modulation of several signaling pathways. For instance, some benzoxazole (B165842) derivatives have been shown to inhibit the STAT3 and NF-κB pathways, which are activated by lipopolysaccharide (LPS). nih.gov The NF-κB pathway plays a central role in regulating immune and inflammatory responses, and its dysregulation is a feature of many inflammatory diseases. researchgate.netfrontiersin.org By downregulating the phosphorylation of key proteins like IκBα and NF-κB p65, these compounds can suppress the production of pro-inflammatory mediators. nih.gov Further studies on benzoxazolone derivatives have shown they can inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, a mediator in the inflammatory response, via the p38/ERK-NF-κB pathway. researchgate.net

Studies on Antimicrobial Mechanisms at the Molecular Level

A significant molecular target for the antimicrobial activity of benzamide (B126) derivatives is the bacterial cell division protein, FtsZ. mdpi.com This protein is essential for bacterial cell division in both Gram-positive and Gram-negative bacteria and is a highly attractive target for novel antimicrobial agents because it is unique to bacteria. mdpi.com FtsZ polymerizes to form a dynamic ring structure (the Z-ring) at the mid-cell, which initiates the process of cell septation. mdpi.com

Derivatives of difluorobenzamide have been shown to be effective inhibitors of FtsZ. mdpi.com By directly interacting with FtsZ, these compounds disrupt its assembly and polymerization. mdpi.comnih.gov This inhibition of proper FtsZ assembly prevents the formation of the Z-ring and septum, leading to an arrest of bacterial cell division. nih.gov The consequence for the bacterial cell is a continued elongation of its morphology, resulting in filamentation in bacilli or ballooning in cocci, which ultimately leads to cell death. mdpi.comnih.gov This specific mechanism of targeting FtsZ has shown excellent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

**Table 2: Antimicrobial Activity of Difluorobenzamide Derivatives Against *S. aureus***

| Compound ID | Target | Mechanism of Action | Activity against MSSA (MIC) | Activity against MRSA (MIC) | Citations |

|---|---|---|---|---|---|

| Difluorobenzamide Derivatives (General) | FtsZ Protein | Inhibition of FtsZ polymerization, disruption of Z-ring formation, and arrest of cell division. | 1–8 µg/mL | As low as 4 µg/mL for potent compounds. | mdpi.com |

| Compound 4 (isopentyloxy-substituted) | FtsZ Protein | Inhibition of FtsZ polymerization. | 1 µg/mL | 4 µg/mL | mdpi.com |

Effects on Specific Molecular Targets in Disease Models (e.g., Anti-leishmanial, Anti-tubercular targets)

Anti-leishmanial Targets: The search for novel anti-leishmanial drugs has identified several potential molecular targets for benzimidazole derivatives. One key area of investigation is the polyamine biosynthesis pathway, with arginase from Leishmania mexicana (LmARG) being a promising target. nih.gov Benzimidazole derivatives have been identified as inhibitors of LmARG, which is crucial for parasite survival. nih.gov In silico and in vitro studies have also explored other potential targets. Molecular docking studies have suggested that benzimidazole carboxamides bind effectively to cysteine protease, a virulence factor in Leishmania, and nucleoside diphosphate (B83284) kinase, an enzyme involved in nucleotide recycling and linked to drug resistance. researchgate.net Further computational studies on related diamine derivatives have pointed towards glyceraldehyde-3-phosphate dehydrogenase (G3PDH) and pteridine (B1203161) reductase I (PTR1) as high-affinity targets. mdpi.com

Anti-tubercular Targets: The development of new agents against Mycobacterium tuberculosis (Mtb) involves identifying and inhibiting essential molecular targets. For benzimidazole and other related heterocyclic compounds, a primary target is the cell division protein FtsZ, as discussed in the antimicrobial section. mdpi.comnih.gov Inhibition of FtsZ polymerization and GTPase activity is a key mechanism. nih.gov

Another critical pathway targeted is mycolic acid synthesis, which is essential for the Mtb cell wall. ajgreenchem.com Enzymes within this pathway, such as the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA), are validated targets. ajgreenchem.comnih.gov Additionally, β-ketoacyl ACP synthase I (KasA), another enzyme in fatty-acid metabolism, has been identified as a target for some triazole derivatives, with inhibitors binding to the active site and interfering with substrate access. nih.gov Other potential targets that have been explored for various heterocyclic anti-TB agents include DNA gyrase, which regulates DNA topology, and cytochrome enzymes like CYP121. nih.govresearchgate.net

Table 3: Potential Molecular Targets for Benzimidamide Derivatives in Disease Models

| Disease Model | Potential Molecular Target | Function of Target | Citations |

|---|---|---|---|

| Leishmaniasis | Arginase (LmARG) | Enzyme in the polyamine biosynthesis pathway. | nih.gov |

| Leishmaniasis | Cysteine Protease | A putative virulence factor. | researchgate.net |

| Leishmaniasis | Nucleoside Diphosphate Kinase | Enzyme in nucleotide recycling, associated with resistance. | researchgate.net |

| Leishmaniasis | Glyceraldehyde-3-phosphate dehydrogenase (G3PDH) | Enzyme in the glycolytic pathway. | mdpi.com |

| Leishmaniasis | Pteridine reductase I (PTR1) | Reduces pterins and folates. | mdpi.com |

| Tuberculosis | FtsZ | Bacterial cell division protein. | mdpi.comnih.gov |

| Tuberculosis | DNA Gyrase | Regulates DNA topology. | researchgate.net |

| Tuberculosis | β-ketoacyl ACP synthase I (KasA) | Enzyme in fatty acid synthesis (mycolic acid pathway). | nih.gov |

| Tuberculosis | Enoyl-acyl carrier protein reductase (InhA) | Enzyme in fatty acid synthesis (mycolic acid pathway). | ajgreenchem.comnih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular properties, from the stability of different conformations to the energetics of chemical reactions. For these calculations, a functional such as B3LYP combined with a basis set like 6-31G(d) is often employed to balance accuracy and computational cost. nih.govresearchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net For 4-(Difluoromethoxy)benzimidamide, the difluoromethoxy group's electron-withdrawing nature is expected to influence the electronic distribution across the benzimidazole (B57391) ring system.

Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. researchgate.net This involves scanning the potential energy surface by systematically rotating key dihedral angles, such as the bond connecting the difluoromethoxy group to the phenyl ring. The resulting energy profile reveals the lowest-energy conformer, which is the most likely structure to be observed under experimental conditions.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 3.8 D | Measure of the molecule's overall polarity. |

DFT calculations are invaluable for mapping the mechanisms of chemical reactions. canterbury.ac.uk By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed. nih.govyoutube.com For this compound, a potential reaction of interest is the hydrolysis of the imidamide group. DFT can be used to locate the transition state structure for this process and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.gov This information is fundamental to understanding the compound's stability and reactivity under various conditions.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction. |

| Transition State 1 (TS1) | +25.5 | The highest energy point on the pathway to the intermediate, representing the rate-determining step. |

| Intermediate | +5.2 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +15.8 | The energy barrier for the conversion of the intermediate to the product. |

| Products | -10.1 | The final species formed in the reaction. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. mdpi.comijpsr.comwalshmedicalmedia.com This method is central to structure-based drug design, providing insights into the binding mode and affinity of a potential drug candidate. The process involves preparing 3D structures of the ligand and protein and using a scoring function to evaluate the best fit. nih.gov

The first step in docking is to define a binding site on the target protein, often a known active site or a pocket identified by structural analysis. nih.gov The this compound molecule is then placed in this site, and a docking algorithm samples various orientations and conformations (poses) to find the most favorable binding mode. The poses are ranked based on a scoring function, which estimates the binding free energy. The top-ranked pose represents the most likely binding orientation of the ligand within the protein's active site. mdpi.com For benzimidazole derivatives, targets like beta-tubulin are often investigated. nih.gov

Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. researchgate.net These non-covalent interactions are crucial for stabilizing the protein-ligand complex. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the benzimidamide) and acceptors (like carbonyl oxygens on protein residues). researchgate.netyoutube.com

Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl ring of the ligand and hydrophobic amino acid side chains. nih.govrsc.org

π-Stacking: Aromatic rings, like the benzimidazole system, can stack with aromatic residues like phenylalanine or tyrosine. nih.gov

Halogen Bonds: The fluorine atoms of the difluoromethoxy group can participate in halogen bonding with electron-donating atoms.

Visualizing these interactions helps in understanding the structural basis for binding affinity and specificity. youtube.com

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Imidamide N-H | Asp 189 (Oxygen) | 2.9 |

| Hydrogen Bond | Imidamide N-H | Gly 216 (Oxygen) | 3.1 |

| π-Stacking | Benzimidazole Ring | Tyr 228 | 3.8 |

| Hydrophobic | Phenyl Ring | Val 213 | 4.0 |

| Halogen Interaction | -OCF₂H | Ser 190 (Oxygen) | 3.2 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations introduce motion, allowing for the study of the dynamic behavior of the protein-ligand complex over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the complex fluctuates and changes conformation under physiological conditions. researchgate.net

MD simulations are essential for assessing the stability of the predicted docking pose. nih.govresearchgate.net A stable binding mode will show minimal deviation from the initial docked structure over the course of the simulation, which can run for nanoseconds or even microseconds. nih.gov Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating structural stability. nih.gov

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are rigid or mobile. researchgate.net

These simulations provide a more realistic and dynamic picture of the binding event, validating the docking results and offering deeper insights into the thermodynamics and kinetics of ligand binding. nih.govnih.gov

| Parameter | Value/Setting | Description |

|---|---|---|

| Force Field | CHARMM36 / AMBER | A set of parameters describing the potential energy of the system. youtube.com |

| Water Model | TIP3P | A model used to simulate explicit water molecules in the system. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Simulation conditions where the number of particles (N), pressure (P), and temperature (T) are kept constant. |

| Simulation Time | 100 ns | The duration of the simulation. nih.gov |

| Time Step | 2 fs | The small time interval at which the equations of motion are integrated. |

Conformational Dynamics of Ligand-Receptor Complexes

In the context of this compound, MD simulations could elucidate the specific conformational changes it induces upon binding to its target protein. This would involve tracking the atomic movements over time to identify stable and transient conformations of the complex. unica.it The analysis of these trajectories can provide valuable information about the key interactions that stabilize the bound state and the role of conformational entropy in the binding process. nih.gov

Binding Free Energy Calculations and Stability Assessments

Binding free energy calculations provide a quantitative measure of the affinity between a ligand and its receptor. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. researchgate.net These calculations can decompose the binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies. nih.gov

For this compound, such calculations would be instrumental in understanding the driving forces behind its binding to a specific target. By comparing the calculated binding free energies of a series of related compounds, researchers can establish a structure-activity relationship and identify which chemical modifications are likely to improve binding affinity. researchgate.net

Furthermore, stability assessments of the ligand-receptor complex are crucial. MD simulations can be used to assess the stability of the complex over time by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will exhibit relatively small fluctuations in these parameters, indicating a well-defined and persistent binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. youtube.com For this compound and its analogs, this would involve measuring their inhibitory activity against a specific biological target. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. youtube.com These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously validated using both internal and external sets of compounds. scirp.org A well-validated QSAR model can then be used to predict the biological activity of new compounds based solely on their chemical structure. nih.gov

Table 1: Key Steps in QSAR Model Development

| Step | Description |

| Data Set Selection | Curation of a set of molecules with known biological activities. |

| Descriptor Calculation | Generation of numerical representations of molecular structures. |

| Model Building | Application of statistical methods to correlate descriptors with activity. |

| Model Validation | Assessment of the model's predictive ability using internal and external data. |

| Prediction | Use of the validated model to predict the activity of new compounds. |

Identification of Structural Descriptors Influencing Molecular Interactions

A significant advantage of QSAR modeling is its ability to identify the key structural features, or descriptors, that are most influential in determining the biological activity of a compound. mdpi.com By analyzing the coefficients of the descriptors in the QSAR equation, researchers can gain insights into the nature of the molecular interactions between the ligands and the receptor.

For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a certain position are detrimental to binding. This information is invaluable for guiding the rational design of new analogs of this compound with improved potency and selectivity. The identification of these critical descriptors provides a roadmap for medicinal chemists to modify the lead compound in a targeted and effective manner.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Research Samples

Spectroscopic techniques are paramount in determining the precise atomic arrangement of new chemical entities. High-resolution NMR, mass spectrometry, and X-ray crystallography each offer unique and complementary insights into the structure of 4-(Difluoromethoxy)benzimidamide and its derivatives.

High-Resolution NMR Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the imine (NH) proton, and the unique triplet signal for the proton of the difluoromethoxy (OCHF₂) group. The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The NH₂ and NH protons would likely appear as broad singlets that can exchange with D₂O. The proton on the difluoromethoxy group is anticipated to show a characteristic triplet due to coupling with the two fluorine atoms, with a coupling constant (¹JHF) typically in the range of 70-80 Hz.

¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group would be identifiable by its triplet splitting pattern due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the difluoromethoxy group and the amidine substituent.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the difluoromethoxy group. It would be expected to show a single resonance, which appears as a doublet due to coupling with the single proton of the OCHF₂ group (²JFH). The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atoms. nih.gov

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic-H (ortho to -C(NH)NH₂) | 7.8-8.0 | d | J ≈ 8-9 |

| Aromatic-H (ortho to -OCHF₂) | 7.2-7.4 | d | J ≈ 8-9 |

| OCHF₂ | 6.5-7.5 | t | ¹JHF ≈ 70-80 |

| NH/NH₂ | 5.0-7.0 | br s | N/A |

| ¹⁹F (in OCHF₂) | -80 to -95 | d | ²JFH ≈ 70-80 |

Note: Predicted values are based on data from analogous structures like benzamidine (B55565) and 4-(difluoromethoxy)aniline (B1299965) and may vary depending on solvent and experimental conditions. chemicalbook.comtcichemicals.comnih.gov

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₈H₈F₂N₂O) by providing a highly accurate mass measurement.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. nih.gov A likely fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃) or the amidine group. Another key fragmentation would be the cleavage of the C-O bond, leading to fragments corresponding to the difluoromethoxy group and the benzonitrile (B105546) cation, or the loss of the CHF₂ radical. researchgate.netlibretexts.orgmiamioh.edu

Analysis of these fragments is crucial in mechanistic studies to identify intermediates and byproducts in the synthesis of more complex derivatives.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Proposed) | Ion Structure | Description |

| 186 | [C₈H₈F₂N₂O]⁺ | Molecular Ion (M⁺) |

| 187 | [C₈H₉F₂N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 170 | [C₈H₅F₂N₂]⁺ | Loss of H₂O (from potential rearrangement) |

| 143 | [C₇H₄F₂N]⁺ | Loss of the amidine group (-C(NH)NH₂) |

| 121 | [C₇H₈N₂]⁺ | Loss of the difluoromethoxy group (-OCHF₂) |

| 104 | [C₇H₅N]⁺ | Benzamidine fragment losing NH₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative abundance of these fragments depends on the ionization technique and energy used. nih.gov

X-ray Crystallography for Ligand-Target Co-crystals or Novel Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state by mapping electron density. jocpr.com To obtain a crystal structure, a high-purity sample of this compound would need to be crystallized to form a single, well-ordered crystal.

The resulting crystal structure would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. wikipedia.org For instance, it would definitively show the geometry of the amidine group and the conformation of the difluoromethoxy group relative to the benzene ring.

In medicinal chemistry research, co-crystallizing this compound with a biological target, such as a serine protease, is a powerful application of this technique. nih.gov The resulting co-crystal structure reveals the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and the protein's active site. This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve its binding affinity and selectivity. mdpi.comresearchgate.netnih.gov

Chromatographic Methods for Purity and Reaction Monitoring in Research

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of target compounds and the assessment of their purity. They are also instrumental in monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound and for monitoring reaction progress. thermofisher.com Given the polar nature of the amidine group, a reversed-phase (RP-HPLC) method would be most suitable. mdpi.comjordilabs.com

A typical RP-HPLC setup would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net The gradient would start with a higher proportion of the aqueous phase to retain the polar analyte and gradually increase the organic component to elute the compound. hplc.eu Detection would typically be performed using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs (likely around 254 nm). chromatographyonline.com

This method allows for the separation of the desired product from starting materials, reagents, and any byproducts, with purity typically expressed as a percentage of the total peak area. waters.com

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for specific applications. sielc.comnih.gov

Gas Chromatography (GC) for Volatile Byproducts or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the low volatility and polar nature of the amidine functional group, direct analysis of this compound by GC is challenging. thermofisher.com The polar N-H bonds can lead to poor peak shape and strong adsorption on the GC column. researchgate.net

Therefore, GC analysis would typically require a prior derivatization step to convert the polar amidine group into a more volatile and thermally stable moiety. sigmaaldrich.com A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogens on the nitrogen atoms with nonpolar silyl (B83357) groups. researchgate.netnih.govcapes.gov.br

Alternatively, GC-MS can be an excellent tool for identifying volatile byproducts or impurities that may be present in a research sample of this compound, especially those arising from starting materials or side reactions during its synthesis. nih.govrsc.org For instance, GC-MS could detect traces of volatile fluorinated precursors. researchgate.nettandfonline.com

Development of Specialized Assays for Research Applications

The creation of specialized assays is driven by the need to understand a compound's mechanism of action. For a molecule containing the benzimidamide functional group, which can mimic arginine or lysine (B10760008) residues, assays targeting proteases, kinases, and other enzymes are of particular interest. The development process involves selecting an appropriate detection method, optimizing reaction conditions, and validating the assay's performance.

Luminescence-based assays are a popular choice for assessing biological activity due to their high sensitivity, broad dynamic range, and low background signal. mdpi.com These assays rely on the emission of light from a chemical or biochemical reaction. In the context of studying a compound like this compound, these assays can be configured to measure a wide range of biological phenomena, including enzyme activity, cell viability, and receptor binding.

One common application is in the screening of enzyme inhibitors. For example, a number of benzimidazole (B57391) derivatives have been evaluated for their anti-inflammatory properties by assessing their ability to inhibit cyclooxygenase (COX) enzymes using a luminol-enhanced chemiluminescence assay. nih.gov In such an assay, the light output is proportional to the enzyme's activity, and a decrease in luminescence in the presence of the test compound indicates inhibition.

Another powerful luminescence-based technique is the cellular thermal shift assay (CETSA), which can be adapted with a NanoLuciferase (NanoLuc) complementation system. google.com This method allows for the direct measurement of a compound's engagement with its target protein within intact cells. google.com The stabilization of the target protein by the binding of the compound leads to an increase in the luminescence signal at elevated temperatures. google.com

The development of such assays involves several key steps:

Reagent Development: This includes the synthesis of specific substrates or probes that generate a luminescent signal upon interaction with the target of interest. For instance, peptide-conjugated luciferin (B1168401) substrates can be designed to be cleaved by a specific protease, releasing luciferin to be acted upon by luciferase. mdpi.com

Assay Optimization: This involves determining the optimal concentrations of enzymes, substrates, and the test compound, as well as optimizing buffer conditions and incubation times to achieve a robust and reproducible signal.

Data Analysis: The luminescent signal is typically measured using a luminometer, and the data is analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the thermal shift.

Below is a hypothetical data table illustrating the kind of results that could be generated from a luminescence-based assay screening this compound against a panel of kinases.

| Kinase Target | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| Kinase A | 5.2 | 0.1 |

| Kinase B | > 100 | 0.5 |

| Kinase C | 12.8 | 1.2 |

| Kinase D | 89.5 | 2.5 |

This table is for illustrative purposes and does not represent actual experimental data.

Fluorogenic substrate assays are another widely used method for measuring enzyme activity, prized for their sensitivity and continuous monitoring capabilities. ijcrt.orgresearchgate.net These assays employ substrates that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic modification. researchgate.net

The principle behind these assays often involves Fluorescence Resonance Energy Transfer (FRET) or the unquenching of a fluorophore. nih.gov In a FRET-based assay, a substrate is labeled with both a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured in real-time. nih.gov

For a compound like this compound, which could potentially interact with proteases, a fluorogenic substrate assay would be an ideal tool for characterizing its inhibitory activity. Researchers can synthesize a peptide substrate containing a cleavage site recognized by the target protease, flanked by a fluorophore and a quencher. The rate of the increase in fluorescence is directly proportional to the enzyme's activity.

The development and application of fluorogenic substrate assays involve:

Substrate Design and Synthesis: The substrate must be specific for the enzyme of interest to avoid off-target effects. The choice of fluorophore and quencher pair is also critical to ensure efficient quenching and a strong signal upon cleavage.

Kinetic Analysis: These assays are well-suited for determining kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat), as the reaction can be monitored continuously. researchgate.net When evaluating an inhibitor, the inhibition constant (Kᵢ) can also be determined.

High-Throughput Screening: The assay format, typically in 96- or 384-well plates, allows for the rapid screening of large compound libraries to identify potential enzyme inhibitors. ijcrt.org

A hypothetical data table from a fluorogenic substrate assay for a protease, testing the inhibitory effect of this compound, is presented below.

| Compound | Concentration (µM) | % Inhibition of Protease Activity |

| This compound | 1 | 15.2 |

| This compound | 10 | 48.9 |

| This compound | 50 | 85.7 |

| This compound | 100 | 98.1 |

| Positive Control Inhibitor | 1 | 99.5 |

This table is for illustrative purposes and does not represent actual experimental data.

Future Directions and Research Opportunities

Exploration of New Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 4-(Difluoromethoxy)benzimidamide and its analogs. While classical methods for the synthesis of benzamidine (B55565) derivatives exist, future research will likely focus on more innovative and streamlined approaches.

A key area of exploration will be the development of novel methods for the introduction of the difluoromethoxy group onto the aromatic ring. This moiety is crucial for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability. rsc.orgscispace.com Recent advancements in fluorination chemistry, including late-stage fluorination techniques, could provide more efficient and selective ways to synthesize these types of compounds. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Fluorination Techniques | Increased efficiency and selectivity in introducing the difluoromethoxy group. | Development of late-stage fluorination methods applicable to benzonitrile (B105546) precursors. |

| Catalytic Amidine Synthesis | Milder reaction conditions, higher yields, and improved atom economy. | Exploration of transition-metal catalysts for the direct conversion of nitriles to amidines. |

| One-Pot/Tandem Reactions | Reduced number of synthetic steps, purification efforts, and overall cost. | Designing reaction sequences that combine key bond-forming events in a single pot. |

Identification of Novel Biological Targets and Mechanisms

A critical avenue of future research is the identification of the specific biological targets of this compound and the elucidation of its mechanism of action. The benzamidine and benzimidazole (B57391) scaffolds are known to interact with a wide range of biological targets, including enzymes and receptors. benthamscience.comnih.govresearchgate.net For instance, benzamide (B126) derivatives have been identified as inhibitors of Rho-associated kinase-1 (ROCK1). nih.govfigshare.comresearchgate.net

Modern chemical proteomics approaches will be instrumental in this endeavor. nih.govchemrxiv.orgresearchgate.netresearchgate.net Techniques such as affinity-based protein profiling and mass spectrometry can be used to identify the direct binding partners of this compound within a complex biological system. This can lead to the discovery of previously unknown targets and pathways modulated by the compound.

Furthermore, understanding the structure-activity relationships of a library of this compound analogs can provide valuable insights into its mode of action. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can pinpoint the key structural features responsible for target engagement and downstream effects. For example, a study on benzamides and isoindolines as SARS-CoV protease inhibitors highlighted the importance of the benzamide moiety for binding affinity. nih.gov

| Approach | Methodology | Expected Outcome |

| Chemical Proteomics | Affinity-based protein profiling, Mass spectrometry | Identification of direct protein targets of this compound. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and screening of a library of analogs | Delineation of key structural features for biological activity and target engagement. |

| Phenotypic Screening | High-throughput screening in various disease models | Discovery of novel therapeutic applications and associated biological pathways. |

Advanced Computational Modeling for De Novo Design and Optimization

Computational modeling and in silico screening are powerful tools that can accelerate the discovery and optimization of novel drug candidates. mdpi.com In the context of this compound, these approaches can be used for the de novo design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and molecular docking can be employed to understand the key interactions between this compound and its biological targets. nih.govfigshare.comresearchgate.netplantarchives.org These models can then be used to virtually screen large compound libraries to identify new hits or to guide the rational design of optimized derivatives.

Molecular dynamics simulations can provide a more dynamic picture of how this compound binds to its target and can help to predict the stability of the resulting complex. This information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications that enhance its binding affinity.

| Computational Method | Application | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new analogs based on their chemical structure. | Faster identification of promising lead compounds. |

| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity. | Guiding the design of novel scaffolds with improved target affinity. |

| Molecular Docking and Dynamics | Simulating the binding of the compound to its target protein at the atomic level. | Understanding the key interactions and guiding rational drug design. |

Development of this compound as a Probe or Tool in Chemical Biology

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical probes for studying biological processes. Chemical probes are small molecules that can be used to perturb and study the function of specific proteins or pathways in a cellular context. nih.govchemrxiv.orgresearchgate.netresearchgate.net

By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to this compound, researchers can create tools for visualizing the localization of its target protein within cells or for isolating and identifying its binding partners. These probes can be instrumental in target validation and in elucidating the downstream effects of target modulation.

Furthermore, the development of photo-affinity probes, which can be covalently cross-linked to their target upon photo-irradiation, can provide a powerful method for definitively identifying the direct binding partners of this compound. This approach can help to deconvolve complex biological responses and to attribute specific phenotypes to the modulation of a particular target.

| Probe Type | Application | Research Benefit |

| Fluorescently Labeled Probes | Visualization of target protein localization and dynamics in living cells. | Understanding the subcellular distribution and trafficking of the target. |

| Biotinylated Probes | Affinity-based pulldown and identification of target proteins and their interaction partners. | Elucidation of protein complexes and signaling pathways. |

| Photo-affinity Probes | Covalent labeling and unambiguous identification of direct binding targets. | Definitive target identification and validation. |

Q & A

Q. What are the standard synthetic routes for 4-(Difluoromethoxy)benzimidamide, and what key reaction parameters influence yield?

The synthesis of this compound typically involves condensation reactions between appropriately substituted benzaldehyde derivatives and amidine precursors. A common approach includes:

- Step 1 : Preparation of a 4-(difluoromethoxy)benzaldehyde intermediate via nucleophilic substitution or oxidation of a methyl group.

- Step 2 : Condensation with a thiourea or guanidine derivative under basic conditions (e.g., sodium methoxide) to form the benzimidamide core.

- Step 3 : Purification via column chromatography or recrystallization.

Key parameters for optimization include:

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Essential methods include:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₈H₇F₂N₂O).

- HPLC-PDA : Assesses purity (>98% at 254 nm) and detects impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial IC₅₀ values) may arise from: